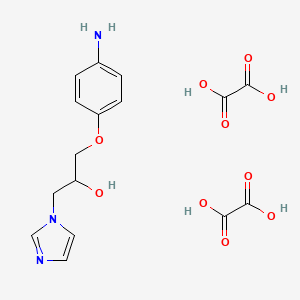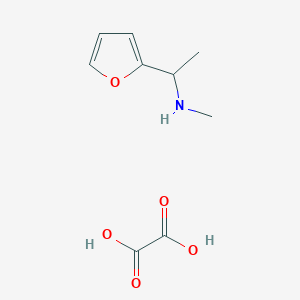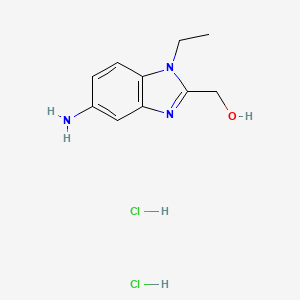
Tert-butyl 3-(phénylacétyl)pipéridine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Intermédiaire du Crizotinib: Le Tert-butyl-PPC sert d'intermédiaire crucial dans la synthèse du crizotinib, un inhibiteur de la tyrosine kinase utilisé en thérapie anticancéreuse . Les chercheurs l'utilisent pour créer des composés structurellement liés présentant des effets thérapeutiques potentiels.
Synthèse chimique et chimie médicinale
Mécanisme D'action
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is an ester, which means that it can undergo hydrolysis to form an alcohol and a carboxylic acid. In the presence of a base, the ester can be hydrolyzed to form the alcohol and the carboxylic acid. The carboxylic acid can then react with a nucleophile to form a new compound.
Biochemical and Physiological Effects
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is an ester, which means that it is metabolized by enzymes in the body. It is broken down into its component parts, which are then further metabolized and excreted. As such, it does not have any direct biochemical or physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is a relatively stable compound and is easy to handle in the laboratory. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is not as widely available as some other compounds and may be difficult to source in some parts of the world.
Orientations Futures
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate has a wide range of potential applications in the fields of chemistry, biology, and medicine. It can be used as a starting material for the synthesis of various biologically active compounds, such as piperidinyl derivatives, which can be used in the treatment of various diseases. It can also be used in the synthesis of a variety of other compounds, such as nitroalkenes, which are used as intermediates in the synthesis of pharmaceuticals. Additionally, it can be used in the development of new catalysts for organic synthesis. Finally, it can be used in the development of new materials for use in various applications, such as sensors and drug delivery systems.
Propriétés
IUPAC Name |
tert-butyl 3-(2-phenylacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)19-11-7-10-15(13-19)16(20)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOVXHZRHXZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186679 | |
| Record name | 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-90-2 | |
| Record name | 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)


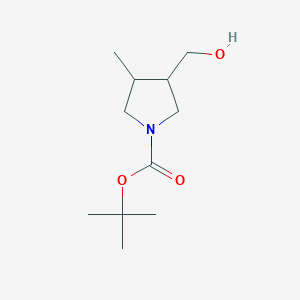
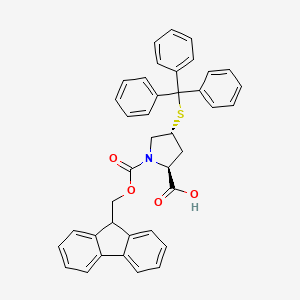

![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)



